Holmium trinitrate

Descripción general

Descripción

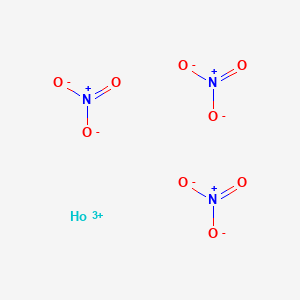

Holmium trinitrate, also known as Holmium(III) nitrate, is an inorganic compound with the chemical formula Ho(NO₃)₃. It is a salt of holmium and nitric acid. This compound forms yellowish crystals and is soluble in water. This compound is known for its use in various scientific and industrial applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

- Anhydrous this compound can be synthesized by reacting holmium(III) oxide with nitrogen dioxide at 150°C:

Action of Nitrogen Dioxide on Holmium(III) Oxide: 2Ho2O3+9N2O4→4Ho(NO3)3+6NO

Metallic holmium reacts with nitrogen dioxide at 200°C to form this compound:Effect of Nitrogen Dioxide on Metallic Holmium: Ho+3N2O4→Ho(NO3)3+3NO

Holmium hydroxide reacts with nitric acid at 150°C to produce this compound and water:Reaction of Holmium Hydroxide and Nitric Acid: Ho(OH)3+3HNO3→Ho(NO3)3+3H2O

Industrial Production Methods: Industrial production of this compound typically involves the reaction of holmium oxide or hydroxide with nitric acid under controlled conditions to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: It can be reduced to holmium oxide or other lower oxidation state compounds under specific conditions.

Substitution: this compound can participate in substitution reactions where the nitrate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound.

Reducing Agents: Reducing agents like hydrogen gas or sodium borohydride can reduce this compound.

Substitution Reactions: Ligands such as chloride or sulfate can replace nitrate groups under appropriate conditions.

Major Products Formed:

Holmium Oxide (Ho₂O₃): Formed upon thermal decomposition or reduction.

Holmium Chloride (HoCl₃): Formed in substitution reactions with chloride ligands.

Aplicaciones Científicas De Investigación

Medical Applications

1. Radiotherapy

Holmium-166 is primarily utilized in the field of interventional oncology . Its beta radiation is effective for therapeutic purposes, while its gamma radiation aids in imaging. The following are notable applications:

- Selective Internal Radiation Therapy (SIRT) : Holmium-166 microspheres are employed to treat liver malignancies through radioembolization. This method allows for targeted delivery of radiation to tumors, minimizing damage to surrounding healthy tissue. Clinical trials have shown promising results in patients with hepatocellular carcinoma (HCC) and other liver cancers .

- Direct Intratumoral Treatment : This involves injecting holmium-166 directly into tumors, which has demonstrated significant tumor volume reduction in clinical studies. For instance, a study indicated that 80.8% of patients with small HCC achieved complete tumor necrosis following treatment with holmium-166 .

- Brachytherapy : Holmium-166 is also used in brachytherapy for treating head and neck tumors, showcasing its versatility in targeting various cancer types .

2. Medical Devices

Holmium trinitrate is incorporated into various medical devices designed for internal radiotherapy:

- Microsphere Devices : Devices such as QuiremSpheres use holmium-166 polylactic microspheres for treating non-resectable liver tumors, demonstrating effectiveness in clinical settings .

Material Science Applications

1. Synthesis of Nanomaterials

This compound serves as a precursor in the synthesis of lanthanide-based nanomaterials. Its chemical properties facilitate the formation of complex structures that can be utilized in various applications, including catalysis and magnetic materials .

2. Chemical Co-precipitation Techniques

In material science, this compound can be used to prepare compounds through co-precipitation methods, which are essential for creating high-purity materials needed in advanced technological applications .

Analytical Chemistry Applications

This compound's unique properties make it valuable in analytical chemistry:

- Spectrophotometry : Holmium ions exhibit distinct absorption characteristics that can be used as standards in spectrophotometric measurements, aiding in the calibration of analytical instruments .

Case Studies and Clinical Trials

A number of clinical trials have been conducted to evaluate the efficacy of holmium-166 in various treatments:

| Study Title | Device/Drug | Tumor Type | Compound | Sponsor | Time Path | ClinicalTrials.gov Identifier |

|---|---|---|---|---|---|---|

| QuiremSpheres Observational Study | Device | Liver cancer | Holmium-166 microspheres | Terumo Europe N.V. | 2018 - (recruiting) | NCT03563274 |

| Holmium Radioembolization as Adjuvant Treatment to RFA for Early Stage HCC: Dose Finding Study | Device | Hepatocellular carcinoma | RFA + Holmium-166 microspheres | Leiden University Medical Center | 2018 - (recruiting) | NCT03437382 |

| Feasibility of Holmium-166 Micro Brachytherapy in Head and Neck Tumors | Device | Head-and-neck neoplasms | SIRT Holmium-166 microspheres | University Medical Center Utrecht | 2016–2018 (terminated) | NCT02975739 |

These studies illustrate the growing interest and application of this compound in therapeutic settings.

Mecanismo De Acción

The mechanism by which holmium trinitrate exerts its effects is primarily through its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific biological or chemical outcomes. For example, in medical applications, this compound-based complexes can target specific cells or tissues, allowing for precise imaging or therapeutic effects.

Comparación Con Compuestos Similares

Holmium trinitrate can be compared with other lanthanide nitrates such as:

- Terbium(III) nitrate

- Dysprosium(III) nitrate

- Erbium(III) nitrate

- Ytterbium(III) nitrate

Uniqueness:

- Magnetic Properties: this compound exhibits unique magnetic properties that make it suitable for specific applications in magnetic resonance imaging (MRI) and other magnetic-based technologies.

- Luminescent Properties: It has distinct luminescent properties that are useful in optical applications, including luminescent thermometry and imaging .

This compound stands out due to its combination of magnetic and luminescent properties, making it a versatile compound for various scientific and industrial applications.

Actividad Biológica

Holmium trinitrate is a compound that has garnered attention in various fields, particularly in medical and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic uses, and relevant case studies.

Overview of this compound

This compound is a coordination compound that combines holmium, a rare earth element, with nitrate groups. Holmium is known for its unique magnetic and optical properties, which have been exploited in various biomedical applications, including cancer treatment and imaging.

The biological activity of this compound primarily stems from its ability to release holmium ions in biological systems. These ions can interact with cellular components and influence various biochemical pathways. Notably, holmium ions are known to exhibit:

- Antitumor Activity : Holmium's radioactive isotopes have been used in targeted therapies for cancer treatment, particularly in brachytherapy.

- Bone Accumulation : Studies have shown that holmium can accumulate in bone tissue, making it a candidate for treating bone metastases and other skeletal-related conditions .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Cancer Treatment : Holmium-166 microspheres have been used in selective internal radiation therapy (SIRT) for liver tumors. Clinical studies indicate significant tumor volume reduction and necrosis in treated patients .

- Bone Regeneration : Holmium-containing bioactive glasses have demonstrated potential in promoting osteoblastic activity while inducing cytotoxic effects on osteosarcoma cells. This dual action suggests their application as theragenerative materials for bone cancer treatment .

Study 1: Holmium-166 Microspheres in Liver Cancer

A clinical trial involving holmium-166 microspheres highlighted their effectiveness in treating liver metastases. The study reported:

- Tumor Necrosis : Complete tumor necrosis was observed in 80.8% of patients treated with holmium-166 microspheres.

- Retention at Injection Site : Approximately 90% retention of the radioactive material at the injection site was noted, enhancing localized treatment efficacy .

Study 2: Bioactive Glasses for Bone Cancer Treatment

Research on holmium-containing bioactive glasses showed promising results:

- Cytotoxicity Testing : MTT assays indicated selective proliferation of pre-osteoblastic cells while effectively killing osteosarcoma cells.

- Viscosity Reduction : The incorporation of holmium into hydrogels significantly reduced viscosity at body temperature, facilitating easier application as injectable therapies .

Data Tables

| Property | This compound | Application Area |

|---|---|---|

| Antitumor Activity | Yes | Cancer Treatment |

| Bone Accumulation | High (>70%) | Bone Metastases |

| Cytotoxicity Effect | Selective on Osteosarcoma Cells | Bone Regeneration |

Propiedades

IUPAC Name |

holmium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVGLADRSBQDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ho(NO3)3, HoN3O9 | |

| Record name | Holmium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Holmium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890649 | |

| Record name | Holmium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10168-82-8 | |

| Record name | Nitric acid, holmium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010168828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.